

Introduction: The Significance of Schiff Base Nematic Liquid Crystals

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Compound of Interest

Compound Name: *p*-Butoxybenzylidene *p*-hexylaniline

CAS No.: 111458-12-9

Cat. No.: B13745500

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Schiff base liquid crystals represent a foundational class of thermotropic liquid crystals, materials that exhibit intermediate phases (mesophases) between the solid and isotropic liquid states as a function of temperature.[1] Ever since the discovery of room-temperature nematic behavior in 4-methoxybenzylidene-4'-butylaniline (MBBA), these compounds have been subjects of intense scientific scrutiny and technological interest.[2] Their molecular structure, characterized by an imine (azomethine) linkage (-CH=N-) connecting two aromatic rings, provides a rigid core that is essential for the formation of liquid crystalline phases.

This guide focuses on a specific member of the N-(*p*-*n*-alkoxybenzylidene)-*p*-*n*-alkylaniline (nO.m) homologous series: ***p*-Butoxybenzylidene *p*-hexylaniline**, commonly designated as 4O.6. In this notation, '4O' refers to the four-carbon butoxy chain on the benzylidene portion, and '.6' refers to the six-carbon hexyl chain on the aniline portion. This compound serves as an exemplary model for understanding the structure-property relationships that govern mesophase behavior, making it a subject of interest for researchers in materials science, condensed matter physics, and drug development professionals exploring ordered fluid media.

This document provides a comprehensive technical overview of the molecular structure, physicochemical properties, synthesis, and characterization of **p-Butoxybenzylidene p-hexylaniline**, grounded in established scientific protocols and authoritative data.

Section 1: Molecular Structure and Chemical Identity

The defining feature of **p-Butoxybenzylidene p-hexylaniline** is its elongated, rod-like molecular geometry, a prerequisite for the formation of orientationally ordered liquid crystal phases. The molecule consists of a rigid central core composed of two phenyl rings linked by an imine group, with flexible alkyl and alkoxy chains at its termini. These flexible chains are crucial; their length and conformation significantly influence the melting point and the stability of the various mesophases.^[3]

Caption: Chemical structure of p-Butoxybenzylidene p-hexylaniline (4O.6).

Table 1: Chemical Identity and Key Identifiers

Identifier	Value	Source(s)
CAS Number	39777-12-3	[4]
Molecular Formula	C23H31NO	[4][5]
Molecular Weight	337.50 g/mol	[4][5]
IUPAC Name	N-(4-butoxybenzylidene)-4-hexylaniline	
Common Synonyms	4O.6; 4-butoxybenzylidene-4'-hexylaniline	[6]
SMILES	<chem>CCCCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCCCC</chem>	[4]
InChI Key	OFIBDXCRLAWBQU-UHFFFAOYSA-N	[4][5]

Section 2: Physicochemical and Liquid Crystalline Properties

p-Butoxybenzylidene p-hexylaniline is a thermotropic liquid crystal, meaning its phase transitions are induced by changes in temperature.[1] Like other members of the nO.m series, it exhibits a rich polymorphism, displaying multiple mesophases between its crystalline solid state and the isotropic liquid state.[3] The characterization of these phases and their transition temperatures is fundamental to understanding the material's behavior and potential applications. These properties are typically determined using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).[2][7]

Table 2: Thermal and Physical Properties

Property	Value	Unit	Source(s)
Enthalpy of Formation (gas, $\Delta_f H^\circ$)	-117.93	kJ/mol	[5]
Enthalpy of Vaporization ($\Delta_{\text{vap}} H^\circ$)	78.39	kJ/mol	[5]
Normal Boiling Point (T_{boil})	888.06	K	[5]
Octanol/Water Partition Coeff. ($\log P_{\text{oct/wat}}$)	6.739	[5]	

Note: The thermodynamic properties listed above are calculated values from chemical property databases and provide a theoretical baseline for the compound's behavior.

The liquid crystalline behavior is the most critical aspect of this compound. The nO.m series is well-studied for its complex phase transitions, including nematic (N), smectic A (SmA), smectic B (SmB), and smectic C (SmC) phases.[3] The nematic phase is characterized by long-range orientational order but no positional order, while smectic phases possess both orientational order and some degree of positional order, forming layered structures.[8] The specific transition

temperatures and the types of mesophases present are highly sensitive to the purity of the compound.

Section 3: Synthesis and Purification

The synthesis of **p-butoxybenzylidene p-hexylaniline** is a classic example of Schiff base condensation. This reaction involves the nucleophilic addition of a primary amine to a carbonyl group of an aldehyde, followed by the elimination of a water molecule to form an imine.

Principle of Synthesis

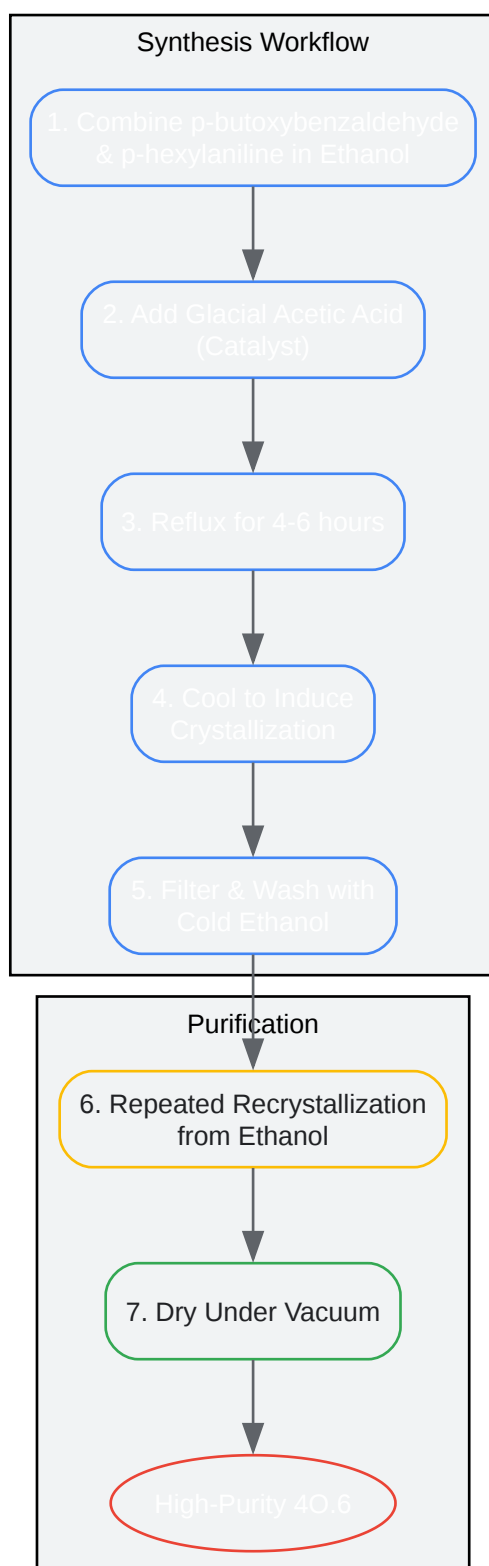
The reaction proceeds by combining equimolar amounts of p-butoxybenzaldehyde and p-hexylaniline.^[7] The reaction is typically carried out in a refluxing alcohol solvent, such as absolute ethanol. A small amount of an acid catalyst, like glacial acetic acid, is often added to protonate the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the reaction. The equilibrium is driven towards the product by the precipitation of the Schiff base from the solution upon cooling or by azeotropic removal of water.

Experimental Protocol: Synthesis and Purification

This protocol is a representative method for synthesizing high-purity Schiff base liquid crystals.

- **Reactant Preparation:** In a 100 mL round-bottom flask, dissolve p-butoxybenzaldehyde (0.01 mol) in 20 mL of absolute ethanol.
- **Addition of Amine:** To the stirred solution, add an equimolar amount of p-hexylaniline (0.01 mol).
- **Catalysis:** Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
- **Reflux:** Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).
- **Product Isolation (Crystallization):** After the reaction is complete, allow the mixture to cool to room temperature, and then place it in an ice bath to facilitate the crystallization of the crude product.

- Filtration: Collect the solid product by vacuum filtration and wash it several times with small portions of cold absolute ethanol to remove any unreacted starting materials.
- Purification (Recrystallization): The crucial step for obtaining a material with sharp, well-defined phase transitions is rigorous purification. Recrystallize the crude product from absolute ethanol. This process should be repeated 2-3 times, or until the phase transition temperatures measured by DSC are constant and sharp.
- Drying: Dry the final purified product in a vacuum oven at a temperature below its melting point to remove any residual solvent.



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Caption: General workflow for the synthesis and purification of 4O.6.

Section 4: Structural and Thermal Characterization

Post-synthesis, a rigorous characterization is imperative to confirm the chemical identity, purity, and liquid crystalline properties of the compound. This is a multi-step process involving both spectroscopic and thermal analysis techniques.

Protocol 1: Spectroscopic Confirmation (FT-IR & NMR)

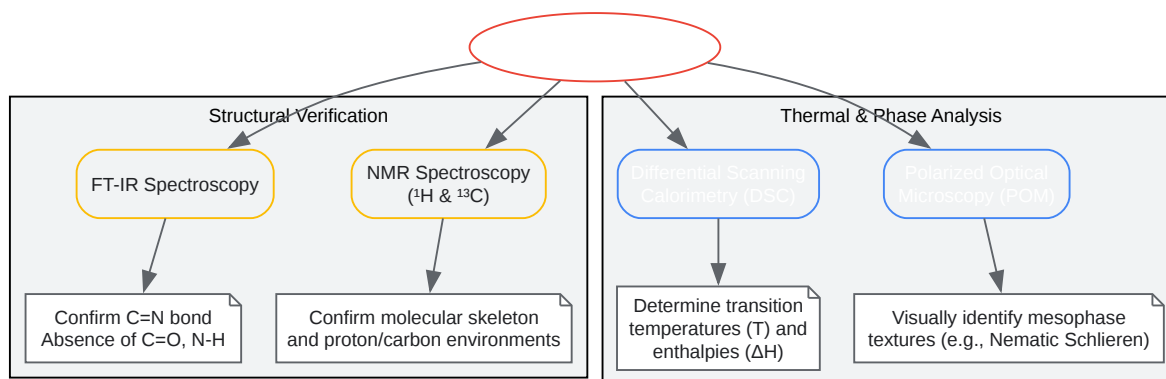
Spectroscopic methods provide definitive confirmation of the molecular structure.

- Fourier-Transform Infrared (FT-IR) Spectroscopy:
 - Prepare a sample by mixing a small amount of the dried product with KBr powder and pressing it into a pellet, or by analyzing it as a thin film.
 - Acquire the infrared spectrum.
 - Validation: Confirm the formation of the Schiff base by identifying the characteristic absorption band for the imine (C=N) stretch, typically found around 1615-1630 cm^{-1} .^[9] Crucially, verify the disappearance of the C=O stretching band from the starting aldehyde (around 1700 cm^{-1}) and the N-H stretching bands from the starting aniline (around 3300-3400 cm^{-1}).
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
 - Acquire ^1H and ^{13}C NMR spectra.
 - Validation: Analyze the spectra to confirm the presence of all expected proton and carbon signals. Key signals to identify include the imine proton (-CH=N-) as a singlet in the ^1H NMR spectrum (typically δ 8-9 ppm) and the imine carbon in the ^{13}C NMR spectrum (typically δ 150-160 ppm). The integration of the proton signals should match the number of protons in the structure.

Protocol 2: Thermal and Mesophase Analysis (DSC & POM)

These techniques are essential for determining the thermotropic properties.

- Differential Scanning Calorimetry (DSC):
 - Accurately weigh 3-5 mg of the purified sample into an aluminum DSC pan and seal it.
 - Place the sample pan and an empty reference pan into the DSC cell.
 - Run a heat-cool-heat cycle at a controlled rate (e.g., 5-10 °C/min) over a temperature range that encompasses all expected phase transitions (e.g., 25 °C to 100 °C).
 - Analysis: Identify the phase transitions from the resulting thermogram. Endothermic peaks on heating and exothermic peaks on cooling correspond to transitions. The peak onset temperature is typically reported as the transition temperature (T), and the integrated peak area provides the enthalpy of the transition (ΔH).^[7] A pure sample will exhibit sharp, well-defined peaks.
- Polarized Optical Microscopy (POM):
 - Place a small amount of the sample on a clean microscope slide and cover it with a coverslip.
 - Position the slide on a hot stage attached to a polarizing microscope.
 - Heat the sample slowly into its isotropic liquid phase (it will appear dark under crossed polarizers).
 - Cool the sample slowly from the isotropic phase at a controlled rate (e.g., 1-2 °C/min).
 - Analysis: Observe the sample through the microscope. As it cools, different liquid crystal phases will appear, each with a characteristic optical texture. For example, the nematic phase often exhibits a "schlieren" or "marbled" texture.^[10] The temperatures at which these textures appear and disappear are recorded and correlated with the transitions observed in the DSC thermogram.^[7]



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Caption: Workflow for the comprehensive characterization of 4O.6.

Section 5: Applications and Future Outlook

As a classic nematic liquid crystal, **p-Butoxybenzylidene p-hexylaniline** and its analogues are of significant interest for electro-optical applications. The ability to reorient the molecular directors with an external electric field is the fundamental principle behind liquid crystal displays (LCDs).^{[8][11]} While single compounds like 4O.6 are often not used alone, they are critical components in liquid crystal mixtures. By carefully blending different mesogens, properties such as the nematic temperature range, viscosity, dielectric anisotropy, and birefringence can be precisely tuned for specific device requirements.^[1]

Beyond displays, the unique properties of nematic liquid crystals are being explored in advanced technologies:

- **Microwave and Millimeter-Wave Devices:** The tunable dielectric permittivity of liquid crystals makes them attractive for reconfigurable microwave devices like phase shifters, filters, and tunable antennas.^[12]
- **Sensors:** The sensitivity of liquid crystal phases to external stimuli such as temperature, pressure, and chemical analytes allows for their use in various sensing applications.

- **Ordered Solvents:** The anisotropic environment of a nematic phase can be used as a medium to study molecular structure and dynamics or to direct chemical reactions.

The continued study of well-defined compounds like **p-Butoxybenzylidene p-hexylaniline** provides the fundamental data necessary to design and engineer the next generation of advanced materials and devices that rely on the unique properties of the liquid crystalline state of matter.

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